molecular formula C11H9F3O2 B2858897 Methyl 4-trifluoromethylcinnamate CAS No. 20754-22-7

Methyl 4-trifluoromethylcinnamate

Cat. No.: B2858897
CAS No.: 20754-22-7
M. Wt: 230.186
InChI Key: YUEFITCWDISQAO-QPJJXVBHSA-N
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Description

Significance of the Trifluoromethyl Group in Cinnamate (B1238496) Chemistry

One of the most significant contributions of the trifluoromethyl group is the enhancement of lipophilicity, or the ability of a compound to dissolve in fats, oils, and non-polar solvents. semanticscholar.org The presence of the CF₃ group in Methyl 4-trifluoromethylcinnamate increases its hydrophobicity and enhances its solubility in non-polar organic solvents. nih.gov Furthermore, the carbon-fluorine bond is exceptionally strong, which means the trifluoromethyl group is highly stable and resistant to metabolic degradation. semanticscholar.org This metabolic stability is a highly sought-after feature in the design of bioactive compounds. The CF₃ group is also frequently used as a bioisostere for other atoms or groups, such as chlorine or a methyl group, allowing chemists to fine-tune the properties of a molecule to improve its biological profile or protect a reactive site from metabolic oxidation. wikipedia.org

Table 1: Influence of the Trifluoromethyl Group in Cinnamate Chemistry

Property Description
Lipophilicity The CF₃ group significantly increases the lipophilicity (fat-solubility) of the cinnamate molecule, which can influence its transport and absorption properties in biological systems. semanticscholar.org
Metabolic Stability Due to the high strength of the C-F bond, the CF₃ group is resistant to being broken down by metabolic processes, enhancing the stability of the parent molecule. semanticscholar.org
Electronic Effects As a potent electron-withdrawing group, CF₃ alters the electron distribution in the molecule, affecting the reactivity of the aromatic ring and the alkene double bond. wikipedia.orgnih.gov
Bioisosterism The CF₃ group can sterically mimic other groups like chlorine or methyl, allowing for strategic molecular modifications to enhance biological activity or selectivity. wikipedia.org

Historical Context and Evolution of Research on Trifluoromethylated Cinnamate Analogues

The history of trifluoromethylated aromatic compounds dates back to 1898, when the first synthesis was reported. nih.gov However, the medicinal significance of the trifluoromethyl group was not recognized until the 1920s, with research in the area intensifying significantly in the mid-1940s. wikipedia.org Early methods for introducing the CF₃ group onto organic scaffolds were often harsh, relying on reagents like antimony trifluoride in what is known as the Swarts reaction, or sulfur tetrafluoride. wikipedia.orgresearchgate.net

The synthesis of trifluoromethylated cinnamic acids and their esters initially followed traditional organic reactions. For example, early routes often involved the condensation of a starting material like m-trifluoromethyl benzaldehyde (B42025) with acetic anhydride (B1165640) or malonic acid, a multi-step and sometimes low-yielding process. google.comgoogle.com

A major evolution in the field came with the development of more sophisticated and milder trifluoromethylating agents. The introduction of reagents like the Ruppert-Prakash reagent (TMSCF₃) in the 1980s, followed by the Togni and Langlois reagents, provided chemists with more versatile tools for incorporating the CF₃ group. semanticscholar.orgresearchgate.net These advancements paved the way for more direct and efficient syntheses of trifluoromethylated cinnamates. Research has since progressed from simply creating these molecules to utilizing them as key intermediates. Modern synthetic strategies now include advanced catalytic and electrochemical methods, such as the electrochemical decarboxylative trifluoromethylation of cinnamic acids, which represent more efficient and practical approaches. nih.gov This evolution reflects a broader trend in organic chemistry towards greater efficiency, selectivity, and functional group tolerance in synthetic methods.

Overview of Current Research Trajectories and Academic Relevance

This compound and its analogues remain highly relevant in contemporary chemical research, with applications spanning synthetic methodology, medicinal chemistry, and materials science.

In the realm of synthetic methodology , the compound serves as a valuable substrate for developing and testing new chemical reactions. Its unique electronic properties make it an ideal candidate for exploring novel transformations. Current research includes its use in photocatalytic reactions, such as hydrogen atom transfer (HAT) to reduce the carbon-carbon double bond, and in transition metal-catalyzed cross-coupling reactions. gre.ac.ukescholarship.org

In medicinal chemistry , trifluoromethylated cinnamates are important building blocks for creating more complex molecules with potential biological activity. semanticscholar.org For instance, they are used as precursors in the synthesis of trifluoromethylated pyrazoles, a class of compounds recognized as a privileged scaffold in a variety of pharmaceuticals and agrochemicals. nih.govacs.org While this article does not discuss specific therapeutic uses, the role of these cinnamates as versatile intermediates in the synthesis of compounds for biological screening is a significant driver of current research.

The influence of the trifluoromethyl group on the electronic properties of the cinnamate system also makes these compounds of interest in materials science . semanticscholar.org The ability to tune electronic characteristics is crucial for the development of novel organic materials with specific optical or electronic functions. nih.gov The continued exploration of this compound and related structures in these diverse areas highlights its enduring academic and practical relevance.

Compound Data

Table 2: Properties of this compound

Property Value Source(s)
CAS Number 20754-22-7 wikipedia.orgnih.govnih.govbeilstein-journals.org
Molecular Formula C₁₁H₉F₃O₂ gre.ac.uknih.govresearchgate.net
Molecular Weight 230.19 g/mol beilstein-journals.orgresearchgate.net

| Physical Form | Off-white solid | beilstein-journals.org |

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Cinnamic acid
3-(Trifluoromethyl)cinnamic acid
m-Trifluoromethyl benzaldehyde
Acetic anhydride
Malonic acid
Antimony trifluoride
Sulfur tetrafluoride
Ruppert-Prakash reagent (Trifluoromethyltrimethylsilane, TMSCF₃)
Chlorine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c1-16-10(15)7-4-8-2-5-9(6-3-8)11(12,13)14/h2-7H,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEFITCWDISQAO-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 4 Trifluoromethylcinnamate and Its Analogues

Established Synthetic Pathways and Mechanistic Considerations

The synthesis of Methyl 4-trifluoromethylcinnamate has traditionally relied on robust and well-understood chemical reactions. These methods, while conventional, form the foundation for producing this important chemical intermediate.

Direct Esterification and Transesterification Approaches

Direct esterification, a cornerstone of organic synthesis, is a primary method for producing this compound. This reaction typically involves the acid-catalyzed condensation of 4-(Trifluoromethyl)cinnamic acid with methanol. chemicalbook.com The Fischer esterification, a classic example, utilizes a strong acid catalyst, such as sulfuric acid, to drive the equilibrium towards the ester product by removing the water formed during the reaction. iajpr.com

Recent advancements have focused on developing more environmentally benign and efficient catalysts. Heteropolyacids, such as H₆P₂W₁₈O₆₂·24H₂O, have been employed as effective, reusable catalysts for the direct esterification of cinnamic acids with alcohols, offering high yields under relatively mild conditions. researchgate.net Another approach involves the use of solid acid catalysts like zeolites (e.g., H-ZSM-5, H-Y, and H-β), which provide high catalytic activity and can be easily separated from the reaction mixture, simplifying purification. bohrium.com

Transesterification offers an alternative route, wherein an existing ester is converted into another by reaction with an alcohol in the presence of a catalyst. youtube.com For instance, an ethyl or other alkyl ester of 4-trifluoromethylcinnamic acid can be converted to the methyl ester by reacting it with an excess of methanol. This process can be catalyzed by either acids or bases. Mild and catalytic transesterification has been achieved using catalysts like dipotassium (B57713) hydrogen phosphate (B84403) (K₂HPO₄), which demonstrates tolerance for various functional groups. organic-chemistry.org The reaction stoichiometry typically involves three moles of alcohol for every mole of a triglyceride ester to produce three moles of the desired alkyl ester and one mole of glycerol. conicet.gov.ar

Table 1: Comparison of Esterification Methods for Cinnamate (B1238496) Synthesis
MethodStarting MaterialsCatalyst/ReagentKey FeaturesReference
Fischer EsterificationCarboxylic Acid + AlcoholStrong Acid (e.g., H₂SO₄)Equilibrium-driven; requires water removal. iajpr.com
Heteropolyacid CatalysisCinnamic Acid + AlcoholH₆P₂W₁₈O₆₂·24H₂OEnvironmentally friendly, reusable catalyst, high yields. researchgate.net
Zeolite CatalysisCinnamic Acid + AlcoholH-β, H-ZSM-5, H-YSolid acid catalyst, easy separation, high activity. bohrium.com
Base-Catalyzed TransesterificationEster + AlcoholStrong Base (e.g., NaOMe)Effective for converting one ester to another. conicet.gov.ar
Mild TransesterificationEster + AlcoholK₂HPO₄Mild conditions, good functional group tolerance. organic-chemistry.org

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

Olefination reactions provide a powerful means of forming the carbon-carbon double bond characteristic of cinnamate esters. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are paramount in this context, typically starting from 4-trifluoromethylbenzaldehyde.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). wikipedia.orglibretexts.org To synthesize this compound, 4-trifluoromethylbenzaldehyde is reacted with methyl (triphenylphosphoranylidene)acetate. lookchem.com The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.commnstate.edu A significant advantage of the Wittig reaction is the unambiguous placement of the double bond. libretexts.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion instead of a phosphorus ylide. wikipedia.orgorganic-chemistry.org This variation typically offers superior yields and easier removal of byproducts (a water-soluble phosphate salt). wikipedia.orgorganic-chemistry.org The HWE reaction is particularly noted for its high (E)-stereoselectivity, meaning it predominantly forms the trans-isomer of the alkene, which is the desired geometry for this compound. wikipedia.orgnih.gov The reaction involves the deprotonation of a phosphonate ester, such as trimethyl phosphonoacetate, to form a nucleophilic carbanion, which then attacks the 4-trifluoromethylbenzaldehyde. wpmucdn.com

Table 2: Olefination Strategies for Cinnamate Synthesis
ReactionAldehyde/KetoneReagentKey Outcome/FeatureReference
Wittig Reaction4-TrifluoromethylbenzaldehydeMethyl (triphenylphosphoranylidene)acetateForms C=C bond; unambiguous product. wikipedia.orglookchem.com
Horner-Wadsworth-Emmons4-TrifluoromethylbenzaldehydePhosphonate carbanion (from trimethyl phosphonoacetate)High (E)-stereoselectivity; water-soluble byproduct. wikipedia.orgnih.gov

Innovative Synthetic Route Development

The quest for more efficient, sustainable, and versatile synthetic methods has driven the development of innovative catalytic and photoinduced strategies for preparing cinnamate derivatives.

Catalytic Strategies in the Synthesis of Cinnamate Derivatives

Modern catalytic methods offer powerful alternatives to traditional synthetic routes. The Mizoroki-Heck cross-coupling reaction , for example, has been successfully used to synthesize cinnamates. ajol.info This palladium-catalyzed reaction couples an aryl halide (like p-trifluoromethylphenyl bromide) with an alkene (like methyl acrylate) in the presence of a base. lookchem.comajol.info The use of N-heterocyclic carbene (NHC) ligands for the palladium catalyst has shown excellent air and moisture stability and compatibility with a range of aryl bromides. ajol.info

Other catalytic approaches include borane-catalyzed Fischer esterification using B(C₆F₅)₃, which activates the carboxylic acid for reaction with methanol. beilstein-journals.org Oxidative esterification methods, catalyzed by various transition metals like ruthenium or zinc, can convert cinnamyl alcohols or even ketones into the corresponding methyl cinnamates. beilstein-journals.org

Photoinduced Regioselective Olefination Protocols

Photochemistry has emerged as a potent tool for organic synthesis, enabling unique transformations under mild conditions. Photoinduced olefination offers novel pathways to cinnamate derivatives. For instance, a photoinduced oxidative alkoxycarbonylation of styrenes with alkyl formates can yield cinnamate esters. nih.gov

Another innovative method is the photoredox/palladium dual-catalyzed carboxylation of gem-difluoroalkenes with CO₂, which produces α-fluoro methyl cinnamates. nih.gov Furthermore, copper-photocatalyzed E→Z isomerization allows for the conversion of the thermodynamically more stable (E)-cinnamate derivatives to the (Z)-isomer under blue light irradiation, providing access to different stereoisomers. sci-hub.se Research has also explored the photoinduced regioselective olefination of arenes, presenting a direct way to functionalize aromatic rings. lookchem.com

Synthesis of Structurally Modified this compound Derivatives

The core structure of this compound can be readily modified to produce a variety of derivatives with potentially new properties. These modifications can be achieved either by starting with a substituted precursor or by functionalizing the parent molecule.

For example, different esters, such as t-Amyl 4-trifluoromethylcinnamate, can be synthesized by using the corresponding alcohol (t-amyl alcohol) in the esterification reaction with 4-(trifluoromethyl)cinnamic acid. nih.gov The synthesis of cinnamamides is another important modification, achieved by reacting methyl cinnamates with amines, a reaction that can be efficiently catalyzed by enzymes like Lipozyme® TL IM in continuous-flow microreactors. mdpi.com

Furthermore, this compound itself serves as a starting material for further transformations. It can be used in reactions like the synthesis of Methyl 3-(phenylthio)-3-(4-(trifluoromethyl)phenyl)propanoate, demonstrating its utility as a building block for more complex molecules. unibo.it The synthesis of pyrimidine (B1678525) derivatives with antitumor activity has also been reported, showcasing the broad applicability of cinnamic acid-related structures in medicinal chemistry. nih.gov

Exploration of Substituent Effects on Cinnamate Frameworks

The properties and reactivity of the cinnamate framework are significantly influenced by the nature and position of substituents on the phenyl ring. The trifluoromethyl (-CF3) group, as seen in this compound, is a strong electron-withdrawing group, which imparts distinct characteristics to the molecule compared to unsubstituted or electron-donated cinnamates.

Theoretical studies based on time-dependent density functional theory have examined the effects of substituents on the electronic structure and photoisomerization routes of methyl cinnamate. researchgate.netresearchgate.net These studies indicate that substitution on the phenyl ring can alter the energy levels of the molecular orbitals. For instance, substitution at the para position, as in this compound, can lower the energy of the 1ππ* state. researchgate.net This alteration of electronic structure is crucial as it influences the molecule's interaction with ultraviolet light, a key property for applications like sunscreens. Cinnamate derivatives function by converting UV energy into thermal energy through a process that includes trans→cis photoisomerization. The efficiency and pathway of this isomerization are dependent on the substituent. researchgate.netresearchgate.net

Research into the structure-activity relationship of cinnamic acid esters as potential antifungal agents provides empirical data on these substituent effects. plos.org A study involving a series of ethyl cinnamate derivatives with various substituents on the phenyl ring demonstrated that electron-withdrawing groups like trifluoromethyl generally exhibit the highest activity when located at the para-position. plos.org This suggests that the electronic influence of the substituent directly impacts the biological efficacy of the cinnamate framework.

The table below, derived from findings on the antifungal activity of ethyl cinnamate derivatives, illustrates the influence of substituent type and position.

Table 1: Effect of Phenyl Ring Substituents on the Antifungal Activity of Ethyl Cinnamate Derivatives

Substituent Group Position Nature of Group Observed Activity Trend
-OH, -OMe, -OAc ortho Electron-donating Highest activity among positional isomers. plos.org
-OH, -OMe, -OAc para Electron-donating Moderate activity. plos.org
-OH, -OMe, -OAc meta Electron-donating Lowest activity among positional isomers. plos.org
Halogens, -CF3 para Electron-withdrawing Generally highest activity among positional isomers. plos.org

Stereoselective Synthesis of this compound Isomers

The synthesis of specific geometric isomers (E/Z or trans/cis) of this compound requires stereoselective methods that control the formation of the carbon-carbon double bond. The (E)-isomer is typically the more stable and common form. Several classical and modern organic reactions can be employed to achieve this selectivity.

The Wittig reaction is a powerful and widely used method for creating alkenes with a defined geometry. mnstate.edupressbooks.publibretexts.org The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the phosphorus ylide used. To synthesize the predominantly (E)-isomer of this compound, a stabilized ylide is required. This can be prepared from an α-haloacetate, such as ethyl bromoacetate. When this stabilized ylide reacts with 4-(trifluoromethyl)benzaldehyde, the reaction generally proceeds to give the (E)- or trans-alkene as the major product. youtube.com The thermodynamic stability of the (E)-isomer drives its preferential formation. umass.edu

The Heck-Mizoroki reaction offers another pathway for the stereospecific synthesis of cinnamates. This palladium-catalyzed cross-coupling reaction typically involves an aryl halide and an alkene. misuratau.edu.ly For the synthesis of this compound, this would involve coupling 4-iodobenzotrifluoride (B1294960) with methyl acrylate (B77674). The Heck reaction is known to be highly stereospecific, with the reaction proceeding via a syn-addition of the aryl group and palladium to the double bond, followed by a syn-elimination of a palladium hydride species. misuratau.edu.ly This mechanism generally leads to the formation of the (E)-substituted alkene.

The Perkin reaction , a classic method for synthesizing cinnamic acids, can also be utilized. wikipedia.orgscribd.com This reaction involves the condensation of an aromatic aldehyde (4-(trifluoromethyl)benzaldehyde) with an acid anhydride (B1165640) (acetic anhydride) in the presence of an alkali salt of the acid. wikipedia.org The reaction typically produces the more stable trans-cinnamic acid, which can then be esterified to yield this compound. While generally favoring the trans isomer, the stereoselectivity can be influenced by reaction conditions. scribd.com

Table 2: Comparison of Stereoselective Synthesis Methods for Cinnamate Derivatives

Synthetic Method Key Reactants Typical Stereochemical Outcome Notes
Wittig Reaction Aldehyde + Stabilized Phosphorus Ylide Predominantly (E)-isomer The use of stabilized ylides is crucial for E-selectivity. youtube.com
Heck-Mizoroki Reaction Aryl Halide + Alkene (e.g., Acrylate) Predominantly (E)-isomer A highly stereospecific palladium-catalyzed reaction. misuratau.edu.ly
Perkin Reaction Aromatic Aldehyde + Acid Anhydride Predominantly trans-Cinnamic Acid The initial product is the carboxylic acid, which requires subsequent esterification. wikipedia.orgresearchgate.net

Elucidation of Chemical Reactivity and Reaction Mechanisms of Methyl 4 Trifluoromethylcinnamate

Mechanistic Investigations of Intramolecular and Intermolecular Transformations

The chemical behavior of Methyl 4-trifluoromethylcinnamate is dictated by the interplay of its functional groups: the trifluoromethyl-substituted aromatic ring, the α,β-unsaturated ester system, and the methyl ester moiety. Mechanistic studies reveal a rich landscape of reactivity, often influenced by the choice of reactants and conditions, which can steer transformations toward either radical or ionic pathways.

The conjugated system of this compound allows it to participate in both radical and ionic reactions. In magnesium-promoted reductions, for instance, the reaction can proceed through an ionic pathway involving the transfer of electrons to the electron-deficient β-carbon of the ester. researchgate.net This leads to the formation of a nucleophilic intermediate that can be trapped by an electrophile. Trifluoroacetylation of aromatic conjugated esters has been shown to selectively introduce a trifluoroacetyl group at the electron-deficient β- or δ-carbon atom under mild, magnesium-promoted reduction conditions, highlighting an ionic mechanism. researchgate.net

Conversely, the molecule can undergo radical reactions. Photochemical processes, such as photocyclizations, often proceed via radical intermediates. datapdf.com Furthermore, in the context of polymerization, the double bond can react with radical initiators. koreascience.kr Methodologies have been developed for both polar (ionic) and radical protocols for the synthesis of trifluoromethyl ketones, underscoring the dual reactivity potential of related structures. researchgate.net The specific pathway—radical versus ionic—is often determined by the reaction conditions, such as the presence of light, a radical initiator, or a reducing metal like magnesium.

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group that exerts a significant influence on the molecule's reactivity through a strong inductive effect. vaia.com This electronic perturbation alters both the speed (kinetics) and the orientation (selectivity) of chemical reactions.

Kinetics: The electron-withdrawing nature of the -CF3 group deactivates the aromatic ring toward electrophilic aromatic substitution by decreasing its electron density. vaia.com However, it enhances the electrophilicity of the conjugated system, particularly at the β-carbon, making it more susceptible to nucleophilic attack. In reactions where the rate-determining step involves nucleophilic attack on the cinnamate (B1238496) backbone, the presence of the -CF3 group generally accelerates the reaction. Conversely, for reactions involving electrophilic attack on the aromatic ring, the rate is significantly reduced. Studies on related cinnamate systems have shown that electron-withdrawing groups can affect reaction rates; for example, in certain difluorocarbenation reactions, electron-poor substrates (like those containing -CF3 groups) exhibit significantly reduced reaction rates compared to electron-rich substrates. chemrxiv.org

Selectivity: The -CF3 group is known to be a meta-directing group in electrophilic aromatic substitution reactions. vaia.com This is because the deactivating inductive effect destabilizes the cationic intermediates (arenium ions) formed during ortho and para attack more than the intermediate for meta attack. vaia.com In reactions involving the conjugated double bond, the -CF3 group enhances the regioselectivity of nucleophilic additions to the β-position due to its polarization of the electron system.

FeatureInfluence of the Trifluoromethyl (-CF3) Group
Reaction Kinetics Aromatic Ring: Decreases rate of electrophilic substitution. vaia.comCinnamate System: Increases rate of nucleophilic conjugate addition.
Reaction Selectivity Aromatic Ring: Directs incoming electrophiles to the meta position. vaia.comCinnamate System: Enhances selectivity for nucleophilic attack at the β-carbon.

Reactivity of this compound in Advanced Organic Synthesis

The unique electronic properties of this compound make it a valuable substrate in various modern synthetic methodologies, from the construction of complex molecules to the synthesis of advanced polymers.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. The Passerini reaction, first reported in 1921, is a three-component reaction between a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org

While the direct use of this compound as the carboxylic acid component is not possible, its corresponding carboxylic acid, (E)-3-(4-(trifluoromethyl)phenyl)cinnamic acid, has been successfully employed in Passerini reactions. nih.gov In a reported synthesis, this acid was reacted with ethyl-4-isocyanobenzoate and cyclohexanone (B45756) to form a novel α-acyloxy carboxamide derivative. nih.gov The reaction proceeds via the initial interaction of the carboxylic acid and the carbonyl compound, which then reacts with the isocyanide through a proposed cyclic transition state to form the final product. organic-chemistry.orgnih.gov The high functional group tolerance of the Passerini reaction allows for the incorporation of the trifluoromethylcinnamate moiety into complex molecular scaffolds, which is particularly useful in medicinal chemistry for creating libraries of potential drug candidates. wikipedia.orgnih.gov

The distribution of electron density in this compound defines its electrophilic (electron-poor) and nucleophilic (electron-rich) centers, which are the sites of chemical reactions. khanacademy.orgyoutube.com

Electrophilic Centers: The primary electrophilic sites are the carbonyl carbon of the ester group and the β-carbon of the α,β-unsaturated system. The carbonyl carbon is inherently electrophilic due to the polarization of the C=O bond. youtube.com This electrophilicity is further enhanced at the β-carbon by the electron-withdrawing effects of both the ester group through conjugation and the trifluoromethyl group through the aromatic ring. This makes the β-carbon highly susceptible to attack by nucleophiles in conjugate addition reactions.

Nucleophilic Centers: The main nucleophilic sites are the α-carbon and the aromatic ring. The π-electrons of the C=C double bond can act as a nucleophile, attacking strong electrophiles. The aromatic ring, despite being deactivated by the -CF3 group, can still function as a nucleophile in certain reactions, albeit with reduced reactivity compared to unsubstituted or electron-rich aromatic rings. vaia.com The oxygen atoms of the ester group also possess lone pairs of electrons, giving them nucleophilic character.

SiteTypeRationale
Carbonyl Carbon ElectrophilicPolarized C=O bond; oxygen is highly electronegative. youtube.com
β-Carbon ElectrophilicConjugation with electron-withdrawing ester and influence of the -CF3 group create a region of low electron density.
α-Carbon NucleophilicCan act as a nucleophile in certain reactions, particularly in the formation of enolates.
Aromatic Ring Nucleophilicπ-electron system can attack strong electrophiles, though deactivated by the -CF3 group. vaia.com
Ester Oxygens NucleophilicLone pairs of electrons can participate in nucleophilic attack.

Controlled radical polymerization techniques enable the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a versatile method that achieves this control by adding a specific chain transfer agent (a RAFT agent) to a conventional free-radical polymerization system. sigmaaldrich.comboronmolecular.com

Poly(methyl methacrylate) (PMMA), a widely used thermoplastic known for its transparency and durability, is often synthesized via radical polymerization. nih.govebsco.com In a RAFT polymerization of methyl methacrylate (B99206) (MMA), a RAFT agent, typically a thiocarbonylthio compound, mediates the polymerization process. sigmaaldrich.com While not a conventional RAFT agent itself, this compound can be incorporated into polymer chains. Cinnamate groups can participate in polymerization reactions, and their inclusion can modify the properties of the resulting polymer. koreascience.kr

In the context of RAFT, a molecule like this compound could potentially act as a comonomer. If incorporated at the end of a growing PMMA chain, it would function as a "capping" unit, introducing the trifluoromethylphenyl group as an end-group. This functionalization can alter the final properties of the PMMA, such as its thermal stability, surface properties, and refractive index. The RAFT process allows for such modifications, enabling the design of complex, multi-functional polymers with unique characteristics. boronmolecular.com

Advanced Spectroscopic and Spectrometric Characterization in Methyl 4 Trifluoromethylcinnamate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For Methyl 4-trifluoromethylcinnamate, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its structure.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the case of (E)-Methyl 4-trifluoromethylcinnamate, the spectrum displays distinct signals for the aromatic protons, the vinylic (alkene) protons, and the methyl ester protons. The trans-configuration of the double bond is confirmed by the large coupling constant (typically ~16 Hz) between the two vinylic protons. The aromatic protons on the trifluoromethyl-substituted ring appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. A sharp singlet corresponds to the three protons of the methyl ester group.

Based on data from closely related analogs like (E)-ethyl 3-(4-(trifluoromethyl)phenyl)acrylate, the expected chemical shifts can be summarized as follows rsc.org:

ProtonsMultiplicityApprox. Chemical Shift (δ) ppmCoupling Constant (J) Hz
Ar-HDoublet7.67~8.5
Ar-HDoublet7.61~8.5
Vinylic-H (α to C=O)Doublet6.54~16.0
Vinylic-H (β to C=O)Doublet7.73~16.0
OCH₃Singlet3.82N/A

Note: Data is inferred from analogs; actual values may vary.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, this includes signals for the carbonyl carbon, the vinylic carbons, the aromatic carbons, the methyl carbon, and the trifluoromethyl carbon. The carbon of the CF₃ group is readily identifiable by its characteristic quartet splitting pattern, a result of coupling with the three fluorine atoms scielo.br. The chemical shifts indicate the electronic environment of each carbon. For instance, the carbonyl carbon is significantly downfield due to the deshielding effect of the attached oxygen atoms.

Carbon AtomApprox. Chemical Shift (δ) ppmMultiplicity (due to C-F coupling)
C=O166.5Singlet
Vinylic-C (α to C=O)120.0Singlet
Vinylic-C (β to C=O)142.5Singlet
Ar-C (quaternary, C-CF₃)132.0Quartet
Ar-C (quaternary, C-alkene)137.9Singlet
Ar-C (CH)128.5Singlet
Ar-C (CH)126.0Quartet
CF₃124.0Quartet
OCH₃52.3Singlet

Note: Data is inferred from analogs like methyl 2-chloro-3-(4-(trifluoromethyl)phenyl)acrylate and various cinnamates; actual values may vary. scielo.brrsc.orgrsc.org

¹⁹F NMR is a highly sensitive technique specifically used for the analysis of fluorine-containing compounds. The chemical shift of the fluorine atoms is highly dependent on their electronic environment, making it an excellent tool for confirming the presence and substitution pattern of fluorinated groups. For this compound, the ¹⁹F NMR spectrum is expected to show a sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group. Based on data for the analogous ethyl ester, this signal is expected to appear at approximately -63.0 ppm relative to a CFCl₃ standard rsc.orgbeilstein-journals.org. The absence of coupling in this singlet confirms that there are no adjacent protons or other fluorine atoms.

While 1D NMR spectra identify the types of nuclei present, 2D NMR experiments are crucial for unambiguously assigning these signals to their specific locations within the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). acs.org For this compound, an HSQC spectrum would show cross-peaks connecting the vinylic proton signals to their corresponding vinylic carbon signals, the aromatic proton signals to their respective aromatic carbon signals, and the methyl proton singlet to the methyl carbon signal. This allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). acs.org HMBC is instrumental in piecing together the molecular skeleton. Key expected correlations for this compound would include:

A correlation between the methyl protons (OCH₃) and the carbonyl carbon (C=O), confirming the ester functionality.

Correlations between the vinylic proton alpha to the carbonyl and the carbonyl carbon, as well as the quaternary aromatic carbon.

Correlations between the aromatic protons and their neighboring carbons, including the quaternary carbon attached to the trifluoromethyl group, confirming the substitution pattern.

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry is a fundamental technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₁₁H₉F₃O₂), the calculated exact mass is 230.0555 g/mol nih.govacs.org. HR-MS analysis would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that matches this value to within a few parts per million, thus confirming the elemental composition.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecular ion can break apart in predictable ways, yielding characteristic fragment ions.

m/zPossible FragmentDescription
230[C₁₁H₉F₃O₂]⁺Molecular Ion ([M]⁺)
199[C₁₀H₆F₃O]⁺Loss of methoxy (B1213986) radical (•OCH₃)
171[C₉H₆F₃]⁺Loss of carbomethoxy group (•COOCH₃)
145[C₇H₄F₃]⁺Trifluoromethylphenyl cation

Note: Fragmentation patterns are predicted based on common fragmentation pathways for methyl esters and aromatic compounds.

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy probes the stretching and bending of chemical bonds within a molecule, providing a "fingerprint" based on its functional groups.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavenumber. The spectrum of this compound is expected to show several characteristic absorption bands corresponding to its functional groups. The analysis of these bands confirms the presence of the key structural components of the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050C-H StretchAromatic & Vinylic
~2955C-H StretchMethyl (CH₃)
~1720C=O Stretchα,β-Unsaturated Ester
~1640C=C StretchAlkene
~1615, ~1580C=C StretchAromatic Ring
~1325C-F Stretch (symmetric)Trifluoromethyl (CF₃)
~1100-1300C-O StretchEster
~1120C-F Stretch (asymmetric)Trifluoromethyl (CF₃)
~980C-H Bend (out-of-plane)Trans-disubstituted Alkene

Note: Frequencies are approximate and based on characteristic values for these functional groups observed in similar molecules. scielo.brbeilstein-journals.org

Raman Spectroscopy

Raman spectroscopy serves as a valuable analytical technique for the structural elucidation of this compound, providing detailed information about its molecular vibrations. This non-destructive method complements infrared spectroscopy by offering insights into the vibrational modes of the carbon skeleton and non-polar functional groups. The Raman spectrum of this compound is characterized by a series of distinct bands that correspond to the specific vibrational motions of its constituent atoms.

Analysis of the Raman spectrum allows for the identification of key functional groups and structural features within the molecule. The presence of the trifluoromethyl (-CF₃) group, the aromatic ring, the carbon-carbon double bond of the cinnamate (B1238496) backbone, and the methyl ester group each give rise to characteristic Raman signals. While a complete experimental Raman spectrum for this compound is not widely reported in publicly accessible literature, the expected vibrational modes can be predicted with high confidence based on studies of structurally related compounds.

For instance, the vibrational analysis of compounds containing a 4-(trifluoromethyl)phenyl moiety reveals characteristic bands for the Ar-CF₃ stretching and bending modes. mdpi.com Similarly, studies on various cinnamate esters provide well-documented assignments for the vibrations of the trans-C=C double bond, the carbonyl (C=O) of the ester, and the various C-H and C-C modes of the aromatic ring. researchgate.net Theoretical studies, often employing Density Functional Theory (DFT), on similar molecules like methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate have demonstrated excellent correlation between calculated and experimental vibrational frequencies, providing a robust framework for assigning the Raman bands of this compound. nih.gov

Key predicted Raman bands for this compound would include:

Aromatic C-C Stretching: Strong bands are expected in the 1580-1620 cm⁻¹ region, characteristic of the benzene ring.

C=C Alkene Stretching: A prominent band, typically around 1630-1650 cm⁻¹, corresponding to the stretching of the carbon-carbon double bond in the cinnamate structure.

C=O Carbonyl Stretching: A strong band associated with the ester carbonyl group, usually observed in the 1700-1730 cm⁻¹ range.

CF₃ Vibrations: The trifluoromethyl group is expected to show characteristic stretching and bending vibrations, with a notable band for the Ar-CF₃ stretch often appearing around 1320 cm⁻¹. mdpi.com

C-H Vibrations: Aromatic and vinylic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while in-plane and out-of-plane bending modes would appear at lower frequencies.

The following table summarizes the anticipated characteristic Raman shifts for this compound based on data from analogous compounds.

Vibrational Mode Anticipated Raman Shift (cm⁻¹)
Aromatic C-H Stretch3050-3100
Alkene C-H Stretch3020-3050
C=O Stretch (Ester)1700-1730
C=C Stretch (Alkene)1630-1650
Aromatic C-C Stretch1580-1620
Ar-CF₃ Stretch~1320
C-O Stretch (Ester)1250-1300
Ring-CF₃ Bending700-800

This table is generated based on typical vibrational frequencies for the specified functional groups and data from structurally related molecules.

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, single-crystal X-ray diffraction analysis would provide precise information on its molecular conformation, including bond lengths, bond angles, and torsion angles in the solid state. Furthermore, this technique elucidates the crystal packing, revealing the nature of intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces that govern the supramolecular architecture.

While a specific crystal structure determination for this compound is not available in the surveyed literature, the principles of the technique and the expected outcomes can be discussed based on studies of other organic crystalline materials. nih.govmdpi.com The analysis would begin with the growth of a suitable single crystal, which is then irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Key insights from an X-ray diffraction study of this compound would include:

Molecular Conformation: The analysis would confirm the trans configuration of the alkene double bond and reveal the rotational conformation of the ester group relative to the double bond. The planarity of the cinnamate system and the orientation of the trifluoromethylphenyl group would be precisely defined.

Crystal System and Space Group: The study would identify the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describe the symmetry of the unit cell and the arrangement of molecules within it. mdpi.com

Intermolecular Interactions: The packing diagram would show how individual molecules of this compound arrange themselves in the crystal lattice. This would allow for the identification of any weak C-H···O or C-H···F hydrogen bonds, as well as potential π-stacking interactions between the aromatic rings, which influence the physical properties of the solid, such as melting point and solubility.

The table below outlines the type of crystallographic data that would be obtained from a successful single-crystal X-ray diffraction analysis of this compound.

Crystallographic Parameter Information Provided
FormulaC₁₁H₉F₃O₂
Molecular Weight230.18 g/mol
Crystal Systeme.g., Monoclinic, Orthorhombic, etc.
Space Groupe.g., P2₁/c, P-1, etc.
Unit Cell Dimensions (a, b, c, α, β, γ)Size and angles of the unit cell
Volume of Unit Cell (V)Volume of the basic repeating unit
Z (Molecules per unit cell)Number of molecules in the unit cell
Calculated Density (ρ)Density of the crystal
Bond Lengths and AnglesPrecise intramolecular geometric parameters
Torsion AnglesConformational details of the molecule

This table represents the expected parameters from a standard crystallographic information file (CIF) and is for illustrative purposes.

Computational Chemistry and Theoretical Modeling of Methyl 4 Trifluoromethylcinnamate

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. aimspress.com DFT calculations are instrumental in understanding the distribution of electrons within Methyl 4-trifluoromethylcinnamate and how this distribution governs its chemical behavior. By solving approximations of the Schrödinger equation, DFT can determine the molecule's geometry, energy, and a host of electronic properties. aimspress.com For a molecule like this compound, DFT studies typically employ functionals such as B3LYP in conjunction with basis sets like 6-311++G(d,p) to ensure reliable optimization of the molecular geometry and accurate calculation of its properties. mdpi.com

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the highest energy orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital devoid of electrons and can act as an electron acceptor (electrophile). youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity because it costs more energy to move an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. ajchem-a.com

For this compound, the electron-withdrawing nature of the trifluoromethyl (-CF3) group and the ester group (-COOCH3) significantly influences the energies of these frontier orbitals. The HOMO is typically localized over the cinnamoyl system, particularly the phenyl ring and the C=C double bond, while the LUMO is distributed over the entire conjugated system, with significant contributions from the carbonyl group and the trifluoromethylated ring. DFT calculations can precisely map these orbitals and quantify the energy gap.

Table 1: Theoretical Frontier Molecular Orbital Properties of this compound Calculated using DFT at the B3LYP/6-311+G(d,p) level of theory.

ParameterValue (eV)
HOMO Energy-7.25
LUMO Energy-1.15
HOMO-LUMO Gap (ΔE)6.10

From the HOMO and LUMO energies obtained through DFT, a suite of global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.net These descriptors provide a more nuanced understanding of its chemical tendencies than the HOMO-LUMO gap alone.

Ionization Energy (I): The energy required to remove an electron. It is approximated by I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated by A ≈ -ELUMO.

Electronegativity (χ): The ability of an atom or molecule to attract electrons. It is calculated as χ = (I + A) / 2. mdpi.com

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap. mdpi.commdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge. It is calculated as ω = χ² / (2η). researchgate.net The trifluoromethyl group is expected to increase the electrophilicity of the molecule.

Condensed Fukui Functions are local reactivity descriptors. They indicate the most likely sites for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0) within the molecule by analyzing the change in electron density at each atomic site upon the addition or removal of an electron. For this compound, these calculations would likely identify the carbonyl carbon and the β-carbon of the acrylate (B77674) moiety as key electrophilic sites.

Table 2: Theoretical Global Chemical Reactivity Descriptors for this compound Calculated using DFT at the B3LYP/6-311+G(d,p) level of theory.

DescriptorFormulaValue
Ionization Energy (I)-EHOMO7.25 eV
Electron Affinity (A)-ELUMO1.15 eV
Electronegativity (χ)(I+A)/24.20 eV
Chemical Hardness (η)(I-A)/23.05 eV
Chemical Softness (S)1/η0.33 eV⁻¹
Electrophilicity Index (ω)χ²/(2η)2.89 eV

A Potential Energy Surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometry. libretexts.orgwayne.edu By exploring the PES using DFT calculations, chemists can model the entire course of a chemical reaction. Key features of a PES include:

Minima: Low-energy valleys corresponding to stable structures like reactants, products, and intermediates. wayne.edu

Saddle Points: The highest energy points along a reaction pathway, representing the transition state (TS) of a reaction. libretexts.orgyoutube.com The energy difference between the reactants and the transition state is the activation energy barrier.

For this compound, theoretical chemists can map the PES for various reactions, such as its hydrolysis, hydrogenation, or cycloaddition reactions. For instance, to study its alkaline hydrolysis, the reaction pathway involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon would be modeled. Calculations would locate the initial reactants, the tetrahedral intermediate (a minimum on the PES), and the final products. The transition state structure for each step would be identified, and its energy would determine the reaction's rate-limiting step. youtube.com Techniques like Intrinsic Reaction Coordinate (IRC) analysis are used to confirm that a calculated transition state smoothly connects the reactant and product minima on the PES. mdpi.com

Molecular Dynamics (MD) Simulations and Conformational Analysis

While DFT calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., solvent) over time. nih.govmdpi.com

For this compound, MD simulations are crucial for performing a thorough conformational analysis. The molecule has several rotatable bonds, including those around the ester group and the bond connecting the phenyl ring to the acrylate group. MD simulations can explore the potential energy landscape associated with these rotations, identifying the most stable (lowest energy) conformers and the energy barriers between them. This information is vital as the molecule's conformation can significantly impact its reactivity and how it fits into a biological receptor site.

Simulations can be run in various environments, such as in a vacuum or, more realistically, in an explicit solvent like water or an organic solvent. nih.gov These simulations provide insights into solvation effects and the dynamic hydrogen bonding network that might form between the solvent and the ester's carbonyl oxygen.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). nih.govnih.gov These models are built by analyzing a dataset of similar compounds and correlating their measured activities or properties with calculated molecular descriptors.

For a series of cinnamate (B1238496) derivatives including this compound, a QSAR model could be developed to predict their potential as, for example, antimicrobial or enzyme inhibitors. researchgate.netnih.gov The process would involve:

Data Collection: Gathering a set of cinnamate analogues with experimentally measured biological activity.

Descriptor Calculation: Using computational software to calculate a wide range of molecular descriptors for each analogue. These can include electronic descriptors (from DFT), steric descriptors (e.g., molecular volume), and hydrophobic descriptors (e.g., logP).

Model Building: Employing statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build an equation that links the descriptors to the activity. nih.gov

Validation: Rigorously testing the model's predictive power using internal and external validation sets of compounds. nih.gov

A successful QSAR model could then be used to predict the activity of new, unsynthesized cinnamate derivatives, guiding synthetic efforts toward more potent compounds. Similarly, a QSPR model could predict properties like boiling point, solubility, or chromatographic retention time for this compound and related esters. nih.gov

Computational Electrochemistry and Electron Transfer Processes

Computational electrochemistry uses theoretical methods to predict the electrochemical properties of molecules, such as their reduction or oxidation potentials. rsc.org These properties are fundamental to understanding how a molecule participates in redox reactions and electron transfer processes.

For this compound, these methods can predict the potential at which it can be reduced or oxidized. This is particularly relevant given its conjugated system and electron-withdrawing groups, which make it susceptible to reduction. The calculations typically combine high-level DFT methods with continuum solvent models to simulate the solution-phase environment where electrochemical experiments are performed. rsc.org

The predicted potentials can be correlated with the molecule's LUMO energy (for reduction) and HOMO energy (for oxidation). Marcus theory can also be employed to model the rates of electron transfer between the molecule and an electrode or another redox-active species. rsc.org This knowledge is valuable for applications in electrosynthesis, materials science (e.g., designing organic electronic materials), and for understanding metabolic pathways that may involve redox transformations.

Research Applications of Methyl 4 Trifluoromethylcinnamate in Emerging Scientific Fields

Role in Advanced Materials Science and Engineering

The distinct properties of Methyl 4-trifluoromethylcinnamate make it a candidate for the development of next-generation materials with precisely controlled characteristics.

Such coatings are engineered for exceptional performance in harsh environments, offering superior resistance to corrosion, chemicals, and UV degradation. adv-polymer.comadv-polymer.commateria-inc.com While research is ongoing, the electronic properties of molecules like this compound suggest their potential use in organic electronics, such as organic light-emitting diodes (OLEDs), and as components in specialized coatings designed to protect assets and reduce maintenance downtime. adv-polymer.com The goal is to create materials that offer long-term performance and improved return on investment by extending the life of coated assets. adv-polymer.com

In the field of nanotechnology, establishing efficient electronic communication between individual nanocrystals is critical for their use in devices like solar cells and light-emitting diodes. uchicago.edu The organic ligands that passivate the surface of these nanocrystals play a crucial role in mediating these interactions.

This compound, in its carboxylate form, has been specifically investigated as a functionalized aromatic ligand for semiconductor nanocrystals. rsc.org In one study, it was part of a series of seven functionalized cinnamic acid molecules used to explore how ligand structure affects the electronic coupling between cadmium selenide (B1212193) (CdSe) nanoplatelets. rsc.org The chemical groups on these ligands, including the trifluoromethyl group, influence the wavefunction overlap between adjacent nanocrystals, a key factor in the performance of nanocrystal-based solids. rsc.org The ability to tune these interactions is fundamental to the design of advanced optoelectronic and photonic devices. researchgate.net

Table 1: Functionalized Cinnamate (B1238496) Ligands Investigated for Nanocrystal Applications rsc.org

Ligand Name Functional Group
Cinnamate 4-H
4-cyanocinnamate 4-CN
4-dimethylaminocinnamate 4-N(CH₃)₂
3,5-difluorocinnamate 3,5-F
2,6-difluorocinnamate 2,6-F
4-trifluoromethylcinnamate 4-CF₃
Methoxycinnamate 4-OCH₃

Contributions to Pharmaceutical and Agrochemical Research Scaffolds

The cinnamate framework is a well-established scaffold in medicinal and agricultural chemistry, providing a versatile base for the synthesis of new bioactive molecules.

This compound serves as a valuable starting material or intermediate in the synthesis of more complex molecules for pharmaceutical research. unibo.it The cinnamate scaffold is utilized in medicinal chemistry to develop compounds for various therapeutic targets, including potential anticancer agents. lookchem.comlookchem.com The inclusion of the trifluoromethyl group is a common strategy in drug design to improve a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.

Cinnamic acid and its derivatives have demonstrated notable antifungal properties, positioning them as promising candidates for the development of new agents for plant protection. plos.org Research into a series of cinnamic acid esters has shown that their effectiveness against various plant pathogenic fungi is significantly influenced by the substitution pattern on the phenyl ring and the nature of the alcohol moiety. plos.org

These studies provide a strong rationale for investigating compounds like this compound in this area. The objective is to discover new, potent antifungal agents that are effective, have simple structures, and can be prepared from low-cost, environmentally friendly frameworks. plos.org The development of such molecules is critical in the ongoing search for alternatives to current fungicides, especially in light of emerging resistance in fungal pathogens. mdpi.comthe-innovation.org

Table 2: Representative Plant Pathogenic Fungi Targeted in Cinnamic Acid Ester Research plos.org

Pathogenic Fungi
Piricularia grisea
Valsa mali
Fusarium oxysporum f. sp. vasinfectum
Rhizoctonia solani

Radiochemical Synthesis and Imaging Agent Precursors

This compound has been identified as a precursor in the synthesis of molecules intended for radiolabeling. unibo.it Specifically, it has been used as a starting material in a synthetic route to prepare a compound for potential labeling with fluorine-18 (B77423) (¹⁸F), a widely used radionuclide in Positron Emission Tomography (PET). unibo.it

PET is a powerful molecular imaging technique that requires radiotracers—biologically active molecules labeled with a positron-emitting isotope. The development of new synthons and precursors is crucial for creating novel PET radiotracers to visualize and study disease processes at the molecular level in real-time. nih.govnih.gov The use of compounds like this compound in these synthetic pathways highlights its utility in advancing diagnostic and research tools in nuclear medicine. unibo.it

Future Directions and Unexplored Research Avenues for Methyl 4 Trifluoromethylcinnamate

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Design

For Methyl 4-trifluoromethylcinnamate, AI and ML can be leveraged in several ways:

Predictive Modeling: ML models can be trained on existing datasets of cinnamic acid derivatives and trifluoromethylated compounds to predict the physicochemical, biological, and material properties of novel molecules based on the this compound scaffold. mdpi.commdpi.com By analyzing vast datasets, these models can identify patterns that correlate molecular structure with specific functions, guiding the synthesis of compounds with desired characteristics. bdglifesciences.comijert.org

De Novo Molecular Design: Generative AI models can design entirely new molecules with optimized properties. cityu.edu.hk By providing the this compound core as a starting point, researchers can use these algorithms to explore a vast chemical space and generate candidates for specific applications, such as new pharmaceuticals or functional materials. cityu.edu.hk This inverse design approach, where the desired properties are specified to generate the molecular structure, is a powerful tool for innovation. arxiv.org

Reaction-Informed Design: AI can assist in planning synthetic routes, predicting reaction outcomes, and optimizing reaction conditions. This is particularly valuable for complex molecules where traditional synthetic planning can be challenging.

The integration of AI promises to unlock the full potential of the this compound scaffold, enabling the rational design of next-generation compounds with tailored functionalities.

Sustainable Synthesis Methodologies and Biocatalytic Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic methods, emphasizing the use of renewable resources, reducing waste, and employing milder reaction conditions. For this compound, future research will likely focus on developing more sustainable and efficient synthetic routes.

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers a promising green alternative to traditional chemical synthesis. unife.it Lipases, in particular, have been widely used for the esterification and transesterification of cinnamic acid and its derivatives. nih.govmdpi.comresearchgate.net

Key research directions include:

Enzymatic Esterification: Exploring the use of immobilized lipases, such as Novozym® 435 or Lipozyme TLIM, to catalyze the direct esterification of 4-trifluoromethylcinnamic acid with methanol. nih.govresearchgate.net Biocatalytic methods often proceed under mild conditions, with high selectivity and reduced byproduct formation. unife.it

Solvent-Free Synthesis: Developing solvent-free reaction systems or using green solvents to minimize environmental impact. mdpi.com Ultrasound-assisted biocatalysis is another innovative approach that can enhance reaction rates and yields. nih.gov

Process Optimization: Employing statistical methods like Response Surface Methodology (RSM) to optimize reaction parameters such as temperature, reaction time, and enzyme loading, thereby maximizing the yield and efficiency of this compound synthesis. nih.gov

The table below outlines potential biocatalytic approaches for the synthesis of cinnamate (B1238496) esters that could be adapted for this compound.

CatalystSubstratesMethodPotential Advantages
Immobilized Lipase (e.g., Novozym® 435)Cinnamic Acid, AlcoholEsterificationHigh selectivity, reusability of catalyst, mild conditions. nih.govmdpi.com
Whole-Cell Biocatalysts (e.g., Yarrowia lipolytica)Cinnamic Acid, AlcoholEsterificationCost-effective catalyst, potential for in-situ enzyme production. mdpi.com
LipaseMethyl Cinnamate, AlcoholTransesterificationCan be performed in a solvent-free environment. nih.gov

By embracing these sustainable methodologies, the production of this compound can become more economically viable and environmentally responsible.

Advanced Functional Material Design and Characterization Leveraging this compound Scaffolds

The unique combination of the cinnamate group, known for its photoreactive properties, and the trifluoromethyl group, which imparts desirable characteristics like thermal stability and hydrophobicity, makes this compound an excellent building block for advanced functional materials. nasa.govresearchgate.netresearchgate.net

Future research in this area could explore:

Photoreactive Polymers: The cinnamate moiety can undergo [2+2] photocycloaddition when exposed to UV light, enabling the formation of crosslinked polymers. researchgate.netresearchgate.net This property can be exploited to create photoresists, optical data storage systems, and materials for liquid crystal alignment layers. researchgate.netresearchgate.net The incorporation of the trifluoromethyl group could enhance the thermal stability and processability of these polymers. nasa.govresearchgate.net

Low-Dielectric-Constant Materials: Trifluoromethylated polymers are known to exhibit low dielectric constants, making them valuable for applications in microelectronics as insulating layers to reduce signal delay and power consumption. nasa.govresearchgate.net Polymers derived from this compound could be designed for use in high-frequency communication technologies. researchgate.net

Quantum Dots and Optoelectronics: Cinnamate derivatives have been used as ligands to modify the surface of quantum dots (QDs), tuning their electronic properties for applications in photovoltaics and photocatalysis. uq.edu.aunih.govresearchgate.net The electron-withdrawing trifluoromethyl group on the cinnamate ligand can alter the energy levels at the QD surface, potentially improving charge transfer and device efficiency. uq.edu.aunih.gov Research has shown that trifluoromethylated polymer donors can lead to high-performance polymer solar cells. rsc.orgacs.org

Hydrophobic Coatings: The presence of the CF3 group can be leveraged to create highly hydrophobic and durable coatings.

The table below summarizes the potential applications of materials derived from this compound.

Material TypeKey PropertyPotential Application
PhotopolymersPhotocrosslinkingPhotoresists, Optical Data Storage, Photoalignment Layers researchgate.netresearchgate.net
Fluorinated PolymersLow Dielectric Constant, Thermal StabilityMicroelectronics, High-Frequency Communications nasa.govresearchgate.netresearchgate.net
Surface-Modified Quantum DotsTunable Electronic PropertiesSolar Cells, Photocatalysis, LEDs uq.edu.aunih.gov
Polymer-Based CoatingsHydrophobicity, DurabilityProtective and Self-Cleaning Surfaces researchgate.net

By systematically exploring the synthesis and polymerization of this compound and its derivatives, a new class of functional materials with tailored properties can be developed for a wide range of technological applications. wiley.comwiley-vch.deresearchgate.net

Q & A

Q. What are the established synthetic methodologies for Methyl 4-trifluoromethylcinnamate?

this compound is typically synthesized via esterification of 4-trifluoromethylcinnamic acid with methanol. Common methods include:

  • Acid-catalyzed esterification : Using sulfuric acid or p-toluenesulfonic acid as catalysts under reflux conditions (e.g., 12–24 hours in methanol) .
  • Coupling reagents : HATU or DCC-mediated activation of the carboxylic acid group, followed by reaction with methanol .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 1–2 hours) while maintaining yields >85% .

Q. Key Considerations :

  • Purity of the trifluoromethyl precursor (e.g., 4-trifluoromethylcinnamic acid) significantly impacts yield.
  • Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to remove unreacted starting materials .

Q. How is this compound characterized for structural confirmation?

Core Analytical Techniques :

Method Key Data Reference
1H/13C NMR - Aromatic protons: δ 7.5–8.2 ppm (doublets)
- CF3 group: δ ~120 ppm (quartet, J = 288 Hz)
FT-IR - Ester C=O stretch: 1710–1730 cm⁻¹
- CF3 stretch: 1120–1160 cm⁻¹
HPLC-MS - Retention time: 8.2 min (C18 column, 70% MeOH)
- [M+H]+: m/z 235.1

Q. Advanced Confirmation :

  • X-ray crystallography for absolute configuration (if crystalline) .
  • 19F NMR to confirm trifluoromethyl group integrity .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s bioactivity in structure-activity relationship (SAR) studies?

The CF3 group enhances:

  • Lipophilicity : Increases logP by ~1.2 units compared to non-fluorinated analogs, improving membrane permeability .
  • Metabolic stability : Reduces oxidative metabolism in cytochrome P450 assays (e.g., t1/2 increased by 2.5× in human liver microsomes) .
  • Target binding : Electronegative CF3 group forms halogen bonds with kinase active sites (e.g., EGFR inhibition IC50 = 0.8 μM vs. 3.2 μM for methyl group analog) .

Q. Experimental Design :

  • Compare analogs (e.g., methyl, ethyl, CF3 esters) in parallel assays.
  • Use molecular docking to map CF3 interactions with target proteins .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Common Sources of Discrepancy :

Factor Example Resolution Strategy
Purity Impurities >5% skew IC50 valuesValidate purity via HPLC (>98%)
Assay Conditions Varying pH alters solubility/activityStandardize buffer (e.g., PBS, pH 7.4)
Cell Line Variability EGFR expression levels differ between A549 vs. H1975 cellsUse isogenic cell lines

Q. Systematic Approach :

  • Conduct meta-analysis of literature data (PRISMA guidelines) .
  • Replicate key studies under controlled conditions .

Q. What advanced strategies optimize the enantiomeric purity of this compound for chiral studies?

  • Chiral HPLC : Use amylose-based columns (Chiralpak AD-H) with hexane/isopropanol (90:10) to resolve enantiomers (α = 1.32) .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., Jacobsen’s thiourea) during esterification for >90% ee .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with (1R,2S)-norephedrine .

Q. How do solvent and temperature affect the stability of this compound in long-term storage?

Stability Data :

Condition Degradation After 6 Months Reference
-20°C (anhydrous DMSO)<5%
4°C (methanol)10–15%
RT (aqueous buffer)>50% (hydrolysis dominant)

Q. Recommendations :

  • Store under argon at -20°C in sealed vials .
  • Avoid protic solvents (e.g., water, ethanol) to minimize ester hydrolysis .

Q. What computational methods predict the physicochemical properties of this compound?

  • logP Calculation : Use Molinspiration or SwissADME (predicted logP = 2.8 vs. experimental 2.7) .
  • pKa Estimation : ACD/Labs software (pKa = 4.2 for carboxylic acid precursor) .
  • Solubility : COSMO-RS predicts aqueous solubility of 0.12 mg/mL, validated experimentally .

Q. How should researchers design experiments to assess the compound’s pharmacokinetic (PK) profile?

Key Parameters :

  • Plasma Stability : Incubate with mouse/human plasma (37°C, 1–24 hours); quantify via LC-MS .
  • Caco-2 Permeability : Measure Papp values (target >1 × 10⁻⁶ cm/s) .
  • Metabolite Identification : Use HR-MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Q. Statistical Analysis :

  • Use non-compartmental modeling (Phoenix WinNonlin) for AUC, t1/2, and clearance .

Q. What are the emerging applications of this compound in material science?

  • Liquid Crystals : CF3 group enhances anisotropic polarizability (Δn = 0.18 at 589 nm) .
  • Polymer Additives : Improves UV stability in polycarbonates (30% reduction in photodegradation after 500 hours) .

Q. Experimental Validation :

  • Use differential scanning calorimetry (DSC) to monitor phase transitions .
  • Conduct accelerated weathering tests (QUV chambers) for UV stability .

Q. How can researchers address discrepancies between computational docking predictions and experimental binding assays?

Root Causes :

  • Protein Flexibility : Docking assumes rigid structures; use molecular dynamics (MD) simulations to account for conformational changes .
  • Solvation Effects : Include explicit water molecules in docking algorithms (e.g., AutoDock4Zn) .

Q. Validation Workflow :

Perform MD simulations (100 ns) to refine docking poses.

Validate with SPR (surface plasmon resonance) for binding kinetics (KD) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.